Dibromododecane
Description
Significance and Research Context of ω,ω'-Dibromoalkanes in Contemporary Chemistry
Omega,omega-prime-dibromoalkanes (ω,ω'-dibromoalkanes) represent a crucial class of bifunctional organic compounds that serve as fundamental linkers and synthons in a multitude of chemical transformations. Their general structure, Br-(CH₂)n-Br, allows for the introduction of long alkyl chains between two reactive sites. This characteristic is of paramount importance in polymer chemistry, where they are extensively used as monomers in condensation polymerization to produce polyesters, polyethers, and polyamides. The length of the alkyl chain (n) provides a means to precisely tune the physical and mechanical properties of the resulting polymers, such as their flexibility, melting point, and crystallinity.
Beyond polymer synthesis, ω,ω'-dibromoalkanes, including dibromododecane, are instrumental in the construction of supramolecular architectures. Their ability to connect different molecular entities makes them ideal for creating complex structures like rotaxanes, catenanes, and molecular cages. nih.gov In materials science, they are employed in the synthesis of liquid crystals, with the long alkyl chain contributing to the formation of mesophases. acs.org Furthermore, their utility extends to the surface modification of materials, where they can act as tethering agents to functionalize surfaces with specific chemical groups, thereby altering properties like hydrophobicity and biocompatibility. nih.govnih.govacs.org The reactivity of the terminal bromine atoms also allows for their participation in a variety of coupling reactions, making them indispensable tools in the organic chemist's arsenal (B13267) for building intricate molecular frameworks. wikipedia.org
Historical Perspectives on this compound's Emergence in Chemical Synthesis
The emergence of this compound in chemical synthesis is intrinsically linked to the broader development of methods for the preparation of α,ω-dihaloalkanes. One of the classical methods for the synthesis of such compounds is the Hunsdiecker reaction, which involves the silver salt of a dicarboxylic acid treated with bromine. Another significant historical method is the cleavage of cyclic ethers or the conversion of diols to dibromides. The von Braun reaction, discovered by Julius von Braun, provided a method for converting tertiary amines to organohalides, which could be adapted for the synthesis of bromoalkanes. wikipedia.org
While a definitive first synthesis of 1,12-dibromododecane (B1294643) is not easily pinpointed in historical literature, its utility became increasingly apparent with the rise of polymer chemistry in the mid-20th century. The pioneering work of chemists like Wallace Carothers, who extensively studied condensation polymerization, laid the groundwork for the use of bifunctional monomers like α,ω-dihaloalkanes. These compounds were recognized for their ability to react with other bifunctional monomers to create long polymer chains. The twelve-carbon backbone of this compound offered a desirable level of flexibility and hydrophobicity, making it a valuable component in the synthesis of specialty polymers and other long-chain organic molecules. Early applications likely revolved around its use as a cross-linking agent and as a monomer in the production of various polymeric materials. researchgate.net
Scope and Objectives of Current Academic Inquiry into this compound
Current academic research continues to explore and expand the applications of this compound, driven by its utility as a versatile building block. A significant area of investigation is in the field of polymer science, where it is used to synthesize novel polymers with tailored properties. For instance, it is a key monomer in the synthesis of certain biodegradable polyesters and polyamides. Researchers are also exploring its use in the creation of advanced materials such as ionenes, which are polymers containing charged atoms in the backbone, with applications in areas like gene delivery and as antimicrobial agents. chemicalbook.comchemicalbook.com
In the realm of supramolecular chemistry, this compound serves as a flexible linker in the design and synthesis of intricate molecular architectures. Its length is ideal for spanning the distance required to form mechanically interlocked molecules like rotaxanes and catenanes. nih.gov These structures are of interest for the development of molecular machines and switches. Furthermore, this compound is utilized in the synthesis of liquid crystals, where the long alkyl chain helps to induce the formation of mesophases. acs.org
Chemical Compound Information
| Compound Name |
| 1,11-DODECADIENE |
| 1,12-Dibromododecane |
| 1,12-Dodecanediol |
| 12-Azidododecylphosphonic acid |
| 15-PHENYLPENTADECANOIC ACID |
| 16-HYDROXYHEXADECANOIC ACID |
| 1-Bromobutane |
| 1-Bromodecane |
| 1-Bromohexane |
| 1-Bromononane |
| 1-Bromododecane |
| 4-DODECYLPHENOL MIXTURE OF ISOMERS |
| CALCIUM DODECYLBENZENE SULFONATE |
| Decane |
| Dodecane (B42187) |
| DODECYLBENZENE |
| Dodecylbenzenesulphonic acid |
| Heptane |
| Hexabromocyclododecane |
| Hexane |
| N,N-Dimethyldodecylamine |
| N-NONANE |
| N-OCTANE |
| tboc-protected ionenes |
Physical and Chemical Properties of 1,12-Dibromododecane
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₂₄Br₂ | researchgate.net |
| Molecular Weight | 328.13 g/mol | acs.org |
| Melting Point | 38-42 °C | acs.org |
| Boiling Point | 215 °C at 15 mmHg | acs.org |
| CAS Number | 3344-70-5 | researchgate.net |
| Appearance | Off-white to pale brown crystalline solid | chemicalbook.com |
| Solubility | Soluble in hot methanol | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H24Br2 |
|---|---|
Molecular Weight |
328.13 g/mol |
IUPAC Name |
1,1-dibromododecane |
InChI |
InChI=1S/C12H24Br2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h12H,2-11H2,1H3 |
InChI Key |
LCUQJELQVHGIJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for Dibromododecane and Its Derivatives
Established Synthetic Routes to ω,ω'-Dibromododecane
The most common isomer, 1,12-dibromododecane (B1294643), serves as a linear bifunctional molecule utilized as a building block in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. ontosight.aimendelchemicals.com Its synthesis is primarily achieved through well-established methods involving the direct bromination of dodecane (B42187) precursors or through halogen exchange reactions.
Halogen Exchange Reactions in Dibromododecane Synthesis
Halogen exchange reactions provide an alternative pathway to dibromoalkanes, most notably through the Finkelstein reaction. datainsightsmarket.comresearchgate.net This SN2 reaction involves the conversion of an alkyl halide to another by treatment with a metal halide salt. datainsightsmarket.com Classically, it is used to synthesize alkyl iodides from alkyl chlorides or bromides by taking advantage of the poor solubility of the resulting sodium chloride or bromide in an acetone (B3395972) solvent, which drives the reaction to completion. researchgate.net
While less common for preparing bromides, the principle can be applied to synthesize 1,12-dibromododecane from other 1,12-dihalododecanes, such as 1,12-dichlorododecane. By using a bromide salt and carefully selecting the solvent and reaction conditions to shift the equilibrium, a di-chloro or di-iodo precursor can be converted to 1,12-dibromododecane. General halogen exchange processes exist for converting more readily available alkyl chlorides to the more reactive bromides. google.com
Novel and Sustainable Approaches in this compound Synthesis
Growing emphasis on green chemistry has spurred the development of more environmentally friendly and efficient synthetic methods. archivemarketresearch.comacsgcipr.org These approaches aim to reduce hazardous waste, minimize energy consumption, and utilize catalytic systems.
Environmentally Benign Synthetic Protocols
Modern synthetic protocols focus on replacing hazardous solvents and reagents with greener alternatives. One such approach involves the use of aqueous hydrobromic acid (48% HBr) for the conversion of diols, eliminating the need for organic solvents like benzene (B151609) or toluene. acs.org The use of microwave irradiation in conjunction with this system can dramatically reduce reaction times. acs.org Furthermore, the use of certain ionic liquids as solvents has been explored in reactions involving 1,12-dibromododecane, offering a potentially recyclable and non-volatile reaction medium. nih.govresearchgate.net
Catalytic Methodologies for Enhanced Synthesis
The efficiency and selectivity of this compound synthesis can be significantly improved through catalysis. Phase-transfer catalysis (PTC) is particularly effective for reactions involving immiscible reagents, such as an aqueous acid and an organic substrate. acs.orgcrdeepjournal.org A phase-transfer catalyst, like a quaternary ammonium (B1175870) salt, transports the bromide anion from the aqueous phase to the organic phase, where it can react with the diol. nih.govacs.org This method enhances reaction rates and allows for milder conditions. acs.org
Other catalytic strategies in bromination chemistry include the use of metal catalysts. For instance, CuBr has been shown to catalyze the ipso-bromination of arylboronic acids, and vanadium compounds can catalyze brominations using bromide salts and an oxidant. organic-chemistry.org While not yet demonstrated specifically for 1,12-dodecanediol, these methods represent the forefront of catalytic C-Br bond formation and could inspire future sustainable routes to this compound.
Regioselective and Stereoselective Syntheses of Functionalized Dodecane Backbones
Beyond the synthesis of the linear 1,12-isomer, significant research is directed toward the precise placement of bromine atoms at other positions along the dodecane chain (regioselectivity) and controlling their three-dimensional orientation (stereoselectivity). Such control is crucial for creating complex, functionalized molecules.
Regioselective bromination of a long, flexible alkane chain is challenging. However, specific isomers can be targeted by starting with functionalized precursors. For example, the electrophilic addition of bromine (Br₂) to dodec-1-ene would yield 1,2-dibromododecane. Controlling reaction conditions is a key strategy for achieving regioselectivity. For example, in complex molecules, the acidity of the reaction medium can be adjusted to deactivate certain parts of the molecule towards bromination, thereby directing the bromine to a specific site. acs.org
Stereoselective synthesis, which creates a specific stereoisomer, is often accomplished through more complex, multi-step sequences. While challenging for a simple acyclic chain, stereocontrol is a fundamental aspect of modern organic synthesis. tandfonline.comrsc.org For instance, cascade reactions on functionalized precursors can build complex scaffolds with defined stereochemistry in a single operation. nih.gov These advanced principles are applied to create functionalized dodecane backbones with precisely positioned bromine atoms and controlled spatial arrangement for applications in materials science and medicinal chemistry.
Reactivity and Mechanistic Investigations of Dibromododecane
Nucleophilic Substitution Reactions Involving Dibromododecane
This compound, specifically 1,12-dibromododecane (B1294643), features two primary bromide leaving groups at its terminal positions, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The long dodecyl chain provides a non-polar backbone, and the reactivity of the C-Br bonds allows for the introduction of a wide array of functional groups. These reactions are fundamental in synthesizing complex molecules where the dodecyl chain acts as a flexible linker or a hydrophobic spacer.
Alkylation and Arylation Reactions
1,12-Dibromododecane serves as a key alkylating agent, enabling the introduction of a twelve-carbon chain to various nucleophilic substrates. This bifunctionality allows it to act as a linker between two molecules.
Research has shown its use in the etherification of phenolic compounds. For instance, 2-(4-hydroxyphenyl)benzoxazole-5-carboxylic acid has been alkylated with 1,12-dibromododecane in the presence of sodium hydroxide (B78521) and a dimethyl sulfoxide (B87167) (DMSO) solvent to form a diester. Similarly, it has been used to etherify 3-thiophenemethanol (B153581) in a reaction involving potassium hydroxide and a phase-transfer catalyst. Another example includes the alkylation of 4-hydroxybenzaldehyde (B117250) to produce p-(12-Bromododecoxy)benzaldehyde, a precursor for porphyrin synthesis.
In the synthesis of materials for gene therapy, 1,12-dibromododecane is used to alkylate solketal (B138546) ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol) thermofisher.com. This reaction, conducted with sodium hydride, can sometimes lead to a side product from E2 elimination, a competing reaction pathway thermofisher.com. To circumvent this, an alternative method using di-n-butylstannylene and cesium fluoride (B91410) has been developed to improve the yield of the desired alkylated product thermofisher.com.
Furthermore, 1,12-dibromododecane is employed to modify polymers. Polyaniline (PANI) has been chemically altered by 1,12-dibromododecane to achieve both N-alkylation and crosslinking of the polymer chains, enhancing its anticorrosive properties. In the field of fluorescent probes, it undergoes a nucleophilic substitution reaction with a pyridine-containing intermediate to synthesize water-soluble probes for detecting ovarian cancer.
Formation of Dodecyl Derivatives via Halogen Displacement
The displacement of the terminal bromine atoms in 1,12-dibromododecane by various nucleophiles leads to a diverse range of difunctionalized dodecyl derivatives. The SN2 mechanism is predominant in these transformations, where a strong nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion.
Key examples of such transformations include:
Formation of Azides: The reaction with sodium azide (B81097) (NaN₃) in a solvent like dimethylformamide (DMF) effectively replaces the bromide group to yield the corresponding 1,12-diazidododecane (B14317314) thermofisher.com. This azide intermediate is a versatile precursor for further functionalization, such as reduction to amines thermofisher.com.
Formation of Phosphonium (B103445) Salts: 1,12-dibromododecane reacts with nucleophiles like triphenylphosphine (B44618) in a bimolecular substitution to synthesize alkylene triphenyl double quaternary phosphonium salts.
Formation of Amines: It reacts with amines, such as 2,2'-dipicolylamine, to form complex ligands googleapis.com. In polymer science, it is used in reactions with various amines to create a library of cationic polymers (ionenes) screened for DNA and siRNA delivery sigmaaldrich.comiitk.ac.in.
Phthalimide (B116566) Synthesis: The Gabriel synthesis, involving potassium phthalimide, has been used to convert 1,12-dibromododecane to a dodecyl phthalimide derivative, which can be further processed to yield a primary amine googleapis.com.
These reactions highlight the utility of 1,12-dibromododecane as a foundational building block for creating long-chain bifunctional molecules.
| Nucleophile | Product Class | Reaction Conditions | Reference |
|---|---|---|---|
| Solketal / NaH | Alkylated Ether | DMF | thermofisher.com |
| Sodium Azide (NaN₃) | Alkyl Azide | DMF, 70 °C | thermofisher.com |
| Triphenylphosphine | Quaternary Phosphonium Salt | DMAC, 150 °C | iitk.ac.in |
| Potassium Phthalimide | N-Alkylphthalimide | DMF, 25 °C | googleapis.com |
| 3-Thiophenemethanol / KOH | Alkylated Ether | THF, Phase-Transfer Catalyst, Reflux | wikipedia.org |
| 4-Hydroxybenzaldehyde | Alkylated Ether | Acetone (B3395972) | benchchem.com |
Cross-Coupling Methodologies Utilizing this compound
1,12-Dibromododecane and its derivatives are valuable components in modern cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a metal catalyst, most commonly palladium or copper.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and substrates derived from 1,12-dibromododecane are utilized in several of these methodologies nih.govgoogle.comuol.de.
Heck Reaction: In the synthesis of side-chain type liquid crystalline poly(arylenevinylene)s, a key monomer is prepared from 1,12-dibromododecane wikipedia.org. This monomer, a dibromothiophene derivative with a dodecanoxy side chain, is then polymerized with divinylbenzene (B73037) via the Heck reaction wikipedia.org. The reaction is catalyzed by palladium acetate (B1210297) with tris(o-methylphenyl)phosphine as the ligand, demonstrating a mild and effective route to these functional polymers wikipedia.org.
Suzuki Coupling: This reaction is employed to create polymers by coupling boronic acid derivatives with halides. Research into conjugated polymers has utilized 1,12-dibromododecane to synthesize an isoindigo macrocycle, which is then polymerized with a diketopyrrolopyrrole derivative via Suzuki polymerization uea.ac.uk.
Direct Arylation Polymerization (DArP): DArP is a greener alternative to traditional cross-coupling methods as it avoids the use of organometallic nucleophiles uea.ac.uk. In this context, 1,12-dibromododecane has been used to create encapsulated naphthalene (B1677914) diimide (NDI) monomers csic.es. These monomers are then polymerized with a dibromo-NDI co-monomer using a DArP procedure to study the photoluminescence properties of the resulting conjugated polymers csic.es.
| Reaction Type | This compound-Derived Reactant | Catalyst System | Final Product Type | Reference |
|---|---|---|---|---|
| Heck Reaction | Mesogen-containing dibromothiophene monomer | Palladium acetate / Tris(o-methylphenyl)phosphine | Poly(arylenevinylene) | wikipedia.org |
| Suzuki Polymerization | Isoindigo macrocycle | Not specified | Conjugated Polymer | uea.ac.uk |
| Direct Arylation Polymerization (DArP) | Encapsulated Naphthalene Diimide (NDI) monomer | Not specified | Conjugated NDI Polymer | csic.es |
Copper-Mediated Transformations
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are effective for forming C-O, C-S, and C-N bonds wikipedia.orguea.ac.uk. While the Ullmann reaction traditionally requires high temperatures, modern methods have made it more versatile uea.ac.uk.
Specific applications of 1,12-dibromododecane in copper-mediated reactions include its use in lithium-copper-catalyzed coupling with Grignard reagents. For example, it reacts with the Grignard compound of 5-bromopent-1-ene in a lithium-copper-catalyzed process to yield bromoheptadec-1-ene. In another study, a copper-catalyzed cross-coupling reaction of 1,12-dibromododecane with allyl magnesium chloride was performed to synthesize ω-bromo-α-olefins, though the yield was moderate, with the formation of a di-olefin byproduct.
In the synthesis of porphyrin derivatives, hydroxyphenylporphyrin was reacted with 1,12-dibromododecane. Although this specific reaction was performed in the presence of K₂CO₃ without an explicitly mentioned copper catalyst, it falls within the broader class of nucleophilic substitutions often facilitated by copper in similar aryl ether syntheses (Ullmann-type).
Elimination Reactions and Formation of Unsaturated Dodecenes
Under specific conditions, 1,12-dibromododecane can undergo elimination reactions, typically dehydrobromination, to form unsaturated products. The most common mechanism for this transformation is the E2 (bimolecular elimination) pathway, which is favored by strong, sterically hindered bases.
A notable example is the reaction of 1,12-dibromododecane with potassium tert-butoxide (t-BuOK), a strong, bulky base, in a solvent like anhydrous tetrahydrofuran (B95107) (THF). This reaction selectively promotes the elimination of one equivalent of hydrogen bromide (HBr) to yield 12-bromododec-1-ene. The formation of a terminal alkene (dodec-1-ene) is favored. This mono-elimination product is a valuable intermediate, as it possesses two distinct functional groups—a terminal alkene and a primary alkyl bromide—allowing for subsequent orthogonal chemical modifications.
While double elimination to form a diene is theoretically possible, controlling the reaction to achieve mono-elimination is often the synthetic goal. The choice of base and reaction conditions is crucial to prevent competing reactions, such as nucleophilic substitution or a second elimination step thermofisher.com. For instance, the observation of an elimination side product was noted during an alkylation reaction using sodium hydride, which can also act as a base thermofisher.com.
Radical Reactions and Electrochemistry of Carbon-Bromine Bonds in this compound
The carbon-bromine (C-Br) bonds in this compound are susceptible to cleavage through both electrochemical and radical-mediated pathways. Mechanistic studies reveal that the reduction of α,ω-dihaloalkanes like 1,12-dibromododecane at carbon cathodes involves the irreversible cleavage of the C-Br bonds. researchgate.net The process is generally understood to occur in a stepwise manner. The initial electron transfer leads to the formation of a radical anion, which then rapidly dissociates to yield a bromide anion and a bromoalkyl radical. unimore.it This radical intermediate can undergo further reactions, such as reacting with another radical to form a dimer, or being further reduced to an anion which may then be protonated by the solvent. unimore.it
Electrochemical dehalogenation of compounds like this compound can be inefficient due to the passivation of the electrode surface by short-chain polymers that form during the initial stages of electrolysis. researchgate.net However, research has shown that the use of additives like 1,1,1,3,3,3-hexaflouroisopropanol (HFIP) can effectively control the reaction pathway, favoring C-H bond formation over radical association. researchgate.net For instance, the electrocatalytic reduction of 1,6-dibromohexane (B150918) in the presence of Ni(II) salen and HFIP yields n-hexane as the major product. researchgate.net This suggests a similar outcome for 1,12-dibromododecane, where the intended product would be dodecane (B42187). The proposed mechanism involves the deprotonation of HFIP, which then acts as a hydrogen atom donor to the radical intermediate. researchgate.net
This compound is also utilized as a flexible linker in studies investigating radical pair dynamics. It is incorporated into bichromophoric molecules to connect photo-excitable nitroaromatic and arylamino moieties. cdnsciencepub.com Upon photoexcitation, an intramolecular electron transfer occurs, creating a biradical. The flexible dodecamethylene chain allows the two radical ends to interact, and the study of magnetic field effects on these interactions provides insight into the reaction mechanisms and the dynamical behavior of the radical pair. cdnsciencepub.com
Table 1: Products of Electrochemical Reduction of Dihaloalkanes
| Reactant | Conditions | Major Products | Minor Products | Reference |
|---|---|---|---|---|
| 1,8-Dibromooctane (B1199895) | Controlled-potential electrolysis in DMF | n-Octane, 1-Octene | 1,7-Octadiene | researchgate.net |
| 1,10-Dibromodecane | Cyclic voltammetry in DMF | Single irreversible wave observed | - | researchgate.net |
| 1,6-Dibromohexane | Electrolysis with Ni(II) salen and HFIP | n-Hexane (65%) | - | researchgate.net |
This table summarizes results for various dihaloalkanes to illustrate the general reactivity patterns applicable to this compound.
Supramolecular Interactions and Complex Formation
1,12-Dibromododecane serves as a versatile building block in supramolecular chemistry due to its long, flexible aliphatic chain and the presence of reactive bromine atoms at both ends. These features allow it to act as a linker or spacer in the construction of larger, more complex molecular architectures designed for specific recognition, assembly, and functional properties.
A key application of 1,12-dibromododecane is in the synthesis of complex ligands for coordination chemistry. For example, it has been used in a Williamson etherification reaction to link two 4-(2,6-di(pyridin-2-yl)pyridin-4-yl)phenol units. mdpi.com The resulting bidentate ligand, connected by the dodecamethylene spacer, was then used to synthesize hetero-polynuclear coordination complexes with a Zn(II) metal center. mdpi.com These complexes exhibit liquid-crystalline properties, forming columnar hexagonal mesophases. mdpi.com
In another approach, 1,12-dibromododecane is used to synthesize monomers for the creation of supramolecular polymers. A novel monomer, 1,12-di(2-pyridine carbaldehyde-4'-hydrazinephenylate)dodecane (DPCHP-DODE), was prepared via a substitution reaction between 1,12-dibromododecane and a precursor molecule. rsc.org This monomer is designed with two amide groups, which can form strong hydrogen-bonding interactions. During isothermal crystallization, these intermolecular hydrogen bonds link the monomers together, leading to the formation of a supramolecular polymer with a fibrous structure. rsc.org
Furthermore, this compound is employed in the synthesis of functional molecules for host-guest chemistry and self-assembly. It has been used as a starting material to create guest molecules for studying interactions with macrocycles like pillararenes. uc.pt It is also used to synthesize bolaamphiphiles, which are molecules with hydrophilic head groups at both ends of a hydrophobic chain. These molecules can self-assemble in water into various nanostructures. fu-berlin.de Similarly, it has been used as a linker to connect a photo-responsive azobenzene (B91143) unit with another functional group, creating a supra-amphiphile (Azo-Gal). rhhz.net The self-assembly of this molecule can be controlled by light, as the trans-azobenzene form can be included by α-cyclodextrin, leading to the disassembly of fibrillar aggregates. rhhz.net
Table 2: Supramolecular Systems Incorporating a this compound-Derived Moiety
| System Type | Role of this compound Derivative | Resulting Structure/Function | Reference |
|---|---|---|---|
| Coordination Complex | Flexible linker connecting two terpyridine ligands | Mesomorphic hetero-polymetallic complexes with columnar hexagonal phases | mdpi.com |
| Supramolecular Polymer | Backbone of a difunctional monomer (DPCHP-DODE) | Self-assembly into supramolecular fibers via hydrogen bonding | rsc.org |
| Host-Guest System | Precursor for a dicationic ammonium (B1175870) guest molecule | Guest for complexation studies with pillararene macrocycles | uc.pt |
| Supra-amphiphile | Hydrophobic spacer connecting azobenzene and another unit | Photo-responsive self-assembly and disassembly of fibrillar aggregates | rhhz.net |
Applications of Dibromododecane in Advanced Materials Science and Organic Synthesis
Dibromododecane as a Monomer and Cross-Linking Agent in Polymer Science
In polymer science, this compound's bifunctional nature, with a bromine atom at each end of its long aliphatic chain, makes it an ideal candidate for use as both a monomer for linear chain extension and a cross-linking agent to create polymer networks. wikipedia.orgbocsci.com Cross-linking involves forming chemical bonds that link one polymer chain to another, resulting in a more rigid and stable three-dimensional network structure. wikipedia.orgsigmaaldrich.com The incorporation of the dodecamethylene spacer from this compound is a key strategy for engineering specific properties into the final polymer. lookchem.comvt.edu
1,12-Dibromododecane (B1294643) serves as a crucial monomer in the synthesis of a variety of specialty polymers, including liquid-crystalline polyethers, ammonium (B1175870) ionenes, and poly(ionic liquid)s (PILs). mendelchemicals.comohiolink.eduresearchgate.net For instance, it is used as a hard segment in the synthesis of imidazolium (B1220033) ionene segmented block copolymers. researchgate.netresearchgate.net These polymers are created through reactions like the Menshutkin reaction, where this compound connects nitrogen-containing precursors. researchgate.net
The synthesis of copolymers often involves reacting 1,12-dibromododecane with other dibromoalkanes and mesogenic units. A notable example is the creation of copolyethers based on 1,2-bis(4-hydroxyphenyl)ethane, where 1,12-dibromododecane is combined with other spacers like 1,8-dibromooctane (B1199895) or 1,10-dibromodecane. acs.orgacs.org This approach allows for the development of materials with unique phase behaviors, such as hexagonal columnar liquid crystal phases. acs.org Furthermore, it has been used as a coupling agent in the synthesis of styrene-olefin triblock copolymers, expanding the range of available materials. indexcopernicus.com Research has also demonstrated its use in encapsulating naphthalene (B1677914) diimide (NDI) based π-conjugated polymers, a technique used to study the photoluminescence properties by controlling inter-polymer interactions. d-nb.info
The integration of the flexible 1,12-dodecane segment into a polymer backbone is a deliberate strategy to modify and control the final material's properties. lookchem.commsesupplies.compaperpublications.org The length and flexibility of this aliphatic chain can influence mechanical strength, thermal stability, and solubility. lookchem.comnumberanalytics.com
By incorporating low molecular weight polymer segments, such as those derived from this compound, into the main chain of an ionene, researchers can tailor the polymer's characteristics. vt.edu For example, in ammonium ionenes, the number of methylene (B1212753) groups between the charged nitrogen atoms—defined by the this compound spacer—directly impacts thermal and mechanical properties. vt.edu Similarly, in the synthesis of liquid crystalline polyethers, combining 1,12-dibromododecane with shorter dibromoalkanes allows for fine-tuning of the resulting polymer's phase transitions and crystalline structure. acs.orgacs.org The introduction of this long, flexible spacer can disrupt packing and lower melting points or induce different liquid crystalline phases compared to polymers made with shorter, more rigid linkers. researchgate.net This control over molecular architecture is fundamental to creating high-performance, tailor-made polymers for advanced applications. paperpublications.org
Table 1: Examples of Polymers Synthesized with this compound and Resulting Properties This table is interactive. Click on the headers to sort.
| Polymer Type | Co-monomers/Reactants | Key Property Influenced by this compound | Research Finding |
|---|---|---|---|
| Imidazolium Ionene Segmented Block Copolymers | 1,1'-(1,4-butanediyl)bis(imidazole), PTMO dibromide | Microphase Separation, Thermal Stability | The long C12 spacer acts as a hard segment, influencing the polymer's morphology and contributing to thermal stabilities over 250°C. researchgate.netresearchgate.net |
| Liquid Crystalline Copolyethers | 1,2-bis(4-hydroxyphenyl)ethane, 1,8-dibromooctane | Liquid Crystalline Phase Behavior | The ratio of 1,12-dibromododecane to 1,8-dibromooctane allows for the creation of a hexagonal columnar phase, a novel finding for non-discotic molecules. acs.org |
| Ammonium Ionenes | N,N,N',N'-tetramethyl-1,6-hexanediamine | Mechanical and Thermal Properties | The long, flexible dodecamethylene unit (C12) compared to shorter units (C6) significantly alters the thermal transitions and mechanical responses of the ionene. vt.edu |
| Encapsulated Conjugated Polymers | Naphthalene Diimide (NDI) derivatives | Photoluminescence Quantum Yield | Used to create an encapsulated polymer, which prevents close π-stacking, allowing for the study of intrinsic photophysical properties without aggregation effects. d-nb.info |
This compound is explicitly used in the synthesis of advanced polyethers and polysulfides. acs.orgsigmaaldrich.com In polyether synthesis, it is reacted with bisphenolic compounds via Williamson ether synthesis to create main-chain liquid crystal polyethers. mendelchemicals.comacs.orgacs.org The reaction of 1,12-dibromododecane and other α,ω-dibromoalkanes with various bisphenols results in polymers whose liquid crystalline properties are highly dependent on the length of the flexible spacer. ohiolink.eduacs.orgacs.org
While detailed mechanisms for this compound in polysulfide synthesis are less commonly published, α,ω-dihaloalkanes, in general, are key reactants. sigmaaldrich.com They undergo polycondensation with sources of sulfide (B99878) ions to produce high molecular weight polysulfides. sigmaaldrich.com This process is analogous to the synthesis of other sulfur-containing polymers where dibromoalkanes create the hydrocarbon backbone linking sulfur atoms or polysulfide units. koreascience.krrsc.org
Precursor in the Synthesis of Functional Organic Molecules
Beyond polymerization, this compound is a foundational building block in organic synthesis for creating a range of functional molecules. riken.jp Its utility stems from the two reactive C-Br bonds, which can be substituted to introduce the long dodecyl chain into various molecular frameworks. cymitquimica.comfaluckinternational.com
1,12-Dibromododecane serves as a primary precursor for introducing a C12 aliphatic spacer into more complex molecules. cymitquimica.comlookchem.com The two bromine atoms act as handles for a variety of chemical transformations, including cross-coupling reactions and nucleophilic substitutions. cymitquimica.com This allows for the construction of long-chain molecules with functional groups at both ends. lookchem.com For example, it is used to synthesize other difunctional C12 compounds, which are then employed in further synthetic steps, such as in the creation of surfactants or specialized ligands. mdpi.com Its role as a simple, linear building block is fundamental in multi-step syntheses where a long, flexible, and non-polar chain is required. mendelchemicals.com
A significant application of 1,12-dibromododecane is in the synthesis of nitrogen-containing compounds, particularly quaternary ammonium salts (QASs). mdpi.comnih.gov These compounds have applications as surfactants, ionic liquids, and antimicrobial agents. mdpi.commdpi.com
This compound is used as a linker or spacer in the synthesis of dicationic "gemini" surfactants. mdpi.com In a typical synthesis, it reacts with two equivalents of a tertiary amine, such as an intermediate formed from 3-(dimethylamino)-1-propylamine, to form a bolaform surfactant where two quaternary ammonium headgroups are separated by the C12 spacer. mdpi.com Similarly, it is a key reactant in the synthesis of ammonium ionenes, which are polymers containing quaternary nitrogen atoms in the main chain. vt.eduvt.edu The reaction involves the poly-addition of a diamine with the this compound in a process known as the Menshutkin reaction. researchgate.net
Table 2: Synthesis of Nitrogen-Containing Compounds from 1,12-Dibromododecane This table is interactive. Click on the headers to sort.
| Compound Class | Reactant(s) with this compound | Synthetic Method | Resulting Structure |
|---|---|---|---|
| Gemini Surfactants | Glycolic acid ethoxylate lauryl ether-derived tertiary amine | Quaternization | Two quaternary ammonium headgroups linked by a C12 spacer. mdpi.com |
| Ammonium Ionenes | N,N,N',N'-tetramethyl-1,6-hexanediamine | Menshutkin Polyaddition | A polymer with repeating quaternary ammonium units in the backbone, separated by C12 and C6 alkyl chains. vt.eduvt.edu |
| Imidazolium Ionenes | 1,1'-(1,4-butanediyl)bis(imidazole) | Quaternization Polymerization | A polymer chain with imidazolium cations linked by dodecamethylene spacers. researchgate.netresearchgate.net |
Applications in Porphyrin and Carbazole (B46965) Chemistry
This compound, particularly 1,12-dibromododecane, serves as a crucial building block in the synthesis of complex porphyrin and carbazole-based molecules, which are pivotal in materials science for their electronic and photophysical properties.
In porphyrin chemistry, the long, flexible dodecane (B42187) chain of 1,12-dibromododecane is primarily utilized as a linker or spacer. This strategic incorporation is evident in the synthesis of precursors for dye-sensitized solar cells (DSSCs). For instance, it is used in the nucleophilic substitution reaction between 4-hydroxybenzaldehyde (B117250) and 1,12-dibromododecane to produce p-(12-Bromododecoxy)benzaldehyde. dtic.milresearchgate.net This aldehyde is a key intermediate for creating novel porphyrin dyes. The long alkyl chain is specifically introduced to prevent the undesirable aggregation of dye molecules on the semiconductor surface (e.g., TiO2), which is crucial for maintaining high power conversion efficiency in DSSCs. dtic.milresearchgate.net
Another significant application is in the construction of "strapped" porphyrins. Here, 1,12-dibromododecane is reacted with salicylaldehyde (B1680747) to form a "strapped-dialdehyde." researchgate.net This intermediate is then used to build a porphyrin ring with an alkyl strap across its face, creating a specific steric environment around the porphyrin core, which can be used to model the active sites of heme proteins. researchgate.net
In the realm of carbazole chemistry, 1,12-dibromododecane is instrumental in synthesizing monomers and polymers for organic electronics. It is used to connect carbazole units, forming polymers that are investigated for their potential as organic semiconductors. researchgate.net For example, it is used in the synthesis of fluorene-based precursor polymers, which can be electrochemically converted into cross-linked conjugated polymer networks for applications like polymer light-emitting diodes (PLEDs). researchgate.net Furthermore, this compound is employed in the synthesis of precursors for diketopyrrolopyrrole (DPP)-based conjugated polymers, where it helps form ansa-DPP derivatives that can be further polymerized. vt.edudatainsightsmarket.com The integration of the dodecane chain can influence the solubility, processability, and solid-state packing of these materials, which are critical for their performance in electronic devices. It is also a component in the synthesis of carbazole-based fluorescent sensors designed for detecting specific ions or molecules. vt.eduacs.org
| Application Area | Role of this compound | Resulting Compound/Material | Key Research Finding |
| Porphyrin Chemistry | Synthesis of precursor | 5,10,15-tris(nitrophenyl)-20-(p-(11-bromo)dodecoxyphenyl))porphyrin | The long alkyl chain prevents dye aggregation in DSSCs, which is critical for efficiency. dtic.milresearchgate.net |
| Porphyrin Chemistry | Formation of "strapped" structures | "Alkyl-strapped" porphyrins | Creates specific steric environments to mimic biological systems like heme proteins. researchgate.net |
| Carbazole Chemistry | Monomer/Polymer synthesis | Poly(fluoren-9,9-diyl-alt-alkan-α,ω-diyl) | Precursor for cross-linked polymer networks used in PLEDs. researchgate.net |
| Carbazole Chemistry | Precursor synthesis | ansa-Diketopyrrolopyrrole derivatives | Building blocks for high-performance conjugated polymers. vt.edudatainsightsmarket.com |
| Carbazole Chemistry | Sensor development | Carbazole-based fluorescent sensors | The dodecane unit can be part of the structural framework of sensors for analytes. vt.eduacs.org |
Role in Supramolecular Chemistry and Self-Assembly Processes
The dual reactivity and the long, flexible hydrocarbon chain of 1,12-dibromododecane make it a valuable component in the construction of complex, non-covalently linked molecular architectures and ordered molecular layers.
Construction of Pseudorotaxanes and Catenanes
In the field of supramolecular chemistry, 1,12-dibromododecane often plays the role of a linear "thread" or "axle" in the formation of mechanically interlocked molecules such as pseudorotaxanes and catenanes. A pseudorotaxane is formed when a linear molecule threads through a macrocyclic "wheel," without a covalent bond holding them together.
Research has shown that 1,12-dibromododecane can act as a guest molecule, threading into the cavities of host macrocycles like pillar googleapis.comarenes. lookchem.com The formation of these host-guest complexes is a prerequisite for synthesizing lookchem.comrotaxanes, where bulky "stoppers" are attached to the ends of the this compound axle to prevent it from dethreading. The length of the dodecane chain is critical for spanning the cavity of the macrocycle and positioning the reactive bromine end-groups for subsequent stoppering reactions. lookchem.com Similarly, it has been used as a linker in the synthesis of polimi.itrotaxanes based on calix vt.eduarene wheels, where it connects two viologen units to form the axle component. dtic.milresearchgate.netresearchgate.net The reaction conditions, such as refluxing in acetonitrile (B52724) for several days, highlight the kinetic and thermodynamic considerations in forming these intricate structures. dtic.milresearchgate.net
Self-Assembled Monolayers (SAMs) Formation
1,12-Dibromododecane is a versatile precursor for synthesizing molecules that form self-assembled monolayers (SAMs) on various substrates, most notably gold. SAMs are highly ordered molecular films that form spontaneously when a substrate is exposed to a solution of active molecules. The process typically involves a headgroup with a specific affinity for the substrate, an alkyl chain (the backbone), and a terminal functional group.
| Supramolecular Structure | Role of this compound | Host Molecule/Substrate | Research Finding |
| Pseudorotaxanes | Linear guest "axle" | Pillar googleapis.comarenes | The dodecane chain threads through the macrocycle cavity, enabling high-yield synthesis of lookchem.comrotaxanes. lookchem.com |
| polimi.itRotaxanes | Linker for axle component | Calix vt.eduarenes | Connects viologen units in the synthesis of complex, multi-component interlocked molecules. dtic.milresearchgate.net |
| Self-Assembled Monolayers | Precursor for thiol synthesis | Gold (Au) | Used to create ω-functionalized dodecanethiols for forming ordered monolayers. vt.eduacs.org |
| Self-Assembled Monolayers | Precursor for phosphonic acid synthesis | Metal Oxides (e.g., ZnO) | Used to synthesize azide-terminated phosphonic acids for surface functionalization via click chemistry. researchgate.net |
Development of High-Performance Materials with this compound Integration
The incorporation of this compound into polymer structures is a strategy for developing high-performance materials with tailored properties, including improved durability, thermal stability, and specific mechanical characteristics.
Coatings and Adhesives Chemistry
In the field of advanced coatings, 1,12-dibromododecane is utilized as a modifying agent to enhance the performance of protective films. A notable example is its use in the chemical modification of polyaniline (PANI) for anticorrosive waterborne alkyd coatings. researchgate.net In this application, this compound acts as both an N-alkylating agent and a crosslinker for the PANI chains. This dual functionality improves the dispersion and long-term stability of the hydrophobic PANI within the water-based resin. The resulting nanocomposite coating exhibits significantly increased coating resistance and reduced corrosion current density, offering superior long-term anticorrosive performance compared to coatings with unmodified PANI. researchgate.net
Furthermore, dibromoalkanes, including 1,12-dibromododecane, are employed in the synthesis of diisocyanates, which are precursors for polyurethanes used in coatings and adhesives. googleapis.compolimi.it By reacting a hydroxy-functional aromatic acid with an excess of this compound, a long-chain di-bromo intermediate is formed, which can then be converted to a diisocyanate. The length of the dodecane spacer influences the flexibility and distance between the rigid aromatic units in the final polyurethane, thereby allowing for the tuning of the coating's mechanical properties. polimi.it
Materials with Enhanced Thermal Stability or Mechanical Properties
1,12-Dibromododecane is employed as a monomer or a segment in the synthesis of polymers designed for high thermal and mechanical performance. Its incorporation into a polymer backbone can introduce flexibility while maintaining structural integrity, or it can act as a "hard segment" in copolymers, influencing their phase behavior and properties.
The general utility of 1,12-dibromododecane in materials science is tied to its ability to serve as a versatile building block for creating polymers with specific, tailored characteristics, including enhanced thermal stability and mechanical properties. lookchem.com
| Material Type | Role of this compound | Polymer System | Resulting Property Enhancement |
| Anticorrosive Coating | Crosslinking & N-alkylating agent | Polyaniline (PANI) in waterborne alkyd resin | Improved dispersion of PANI, increased coating resistance, and enhanced long-term anticorrosion. researchgate.net |
| Polyurethane Precursor | Spacer in diisocyanate synthesis | Lignin-based polyurethanes | Allows tuning of the distance between aromatic rings, affecting the mechanical properties of the final coating. polimi.it |
| High-Performance Copolymer | Hard segment monomer | Imidazolium ionenes with PTMO soft segments | Enhanced thermal stability (≥ 250 °C) and tailored mechanical properties based on hard segment content. vt.edu |
Theoretical and Computational Studies of Dibromododecane
Quantum Chemical Calculations on Dibromododecane Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to investigate the structure and reactivity of molecules containing the dodecyl or bromododecyl moiety.
The long, flexible twelve-carbon chain of this compound allows for numerous conformations. Computational studies on derivatives of 1,12-dibromododecane (B1294643) reveal key conformational preferences.
Table 1: Conformational Data for Bromododecyl Chains in Derivatives
| Compound | Chain Segment | Conformation | Torsion Angle (°) | Source |
|---|---|---|---|---|
| 1-(12-bromododecyl)indoline-2,3-dione | C10–C20 | All-trans | ~180 | iucr.org |
| 1-(12-bromododecyl)indoline-2,3-dione | C18—C19—C20—Br1 | Gauche | -70.41 | iucr.org |
| 6-bromo-3-(12-bromododecyl)-... | Middle 8-carbon portion | Planar (trans) | Not specified | iucr.orgresearchgate.net |
The electronic properties and intermolecular interactions of this compound derivatives have been elucidated using Hirshfeld surface analysis, which is derived from quantum chemical calculations. This analysis partitions the crystal space to understand intermolecular contacts. For 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, the analysis indicated that the most significant contributions to crystal packing are from H⋯H, H⋯Br/Br⋯H, and H⋯O/O⋯H interactions. iucr.org A similar analysis on 1-(12-bromododecyl)indoline-2,3-dione also highlighted the importance of these contacts. iucr.org The H⋯Br contacts specifically point to the role of the terminal bromine atoms in directing the supramolecular assembly. iucr.orgiucr.org Furthermore, HOMO-LUMO analysis has been used to determine the energy gap in these complex derivatives, providing insight into their electronic behavior. iucr.org
Table 2: Hirshfeld Surface Interaction Contributions for this compound Derivatives
| Compound | H⋯H Contacts (%) | H⋯Br/Br⋯H Contacts (%) | H⋯O/O⋯H Contacts (%) | Source |
|---|---|---|---|---|
| 6-bromo-3-(...)-imidazo[4,5-b]pyridine | 48.1 | 15.0 | 12.8 | iucr.orgresearchgate.net |
| 1-(12-bromododecyl)indoline-2,3-dione | 58.9 | 9.5 | 17.9 | iucr.org |
Mechanistic Pathway Elucidation via Computational Modeling
Computational modeling is instrumental in predicting reaction mechanisms and understanding the energetics of chemical transformations involving this compound.
1,12-Dibromododecane is a common bifunctional substrate used in a variety of polymerization and substitution reactions. vt.edursc.org Computational models are crucial for predicting the pathways of these transformations. For instance, its reaction with phthalimide (B116566) to form N-(12-bromododecyl)phthalimide proceeds via a nucleophilic substitution (SN2) mechanism. acs.org Computational studies of SN2 reactions can map the potential energy surface, identifying the reactants, products, and the transition state connecting them.
In the synthesis of more complex macromolecular architectures, such as in step-growth polymerizations, kinetic analyses of model compounds are performed to understand the factors influencing the reaction. vt.edu This approach helps in optimizing reaction conditions for desired polymer properties. vt.edu In another example, the photodegradation mechanism of a complex molecule, Py-DMA, which is synthesized using 1,12-dibromododecane, was proposed based on chemical identification and verified with quantum mechanical calculation data. rsc.org
The activation and subsequent cleavage of the carbon-bromine (C-Br) bond is the key initial step in most reactions of this compound. Transition state theory is the cornerstone for computationally analyzing the kinetics of these bond activation processes. For a typical SN2 reaction involving a bromoalkane, computational modeling can determine the structure and energy of the pentavalent carbon transition state, thereby calculating the activation energy barrier for the reaction.
While direct computational studies on the C-Br bond activation of this compound itself are not extensively detailed in the provided literature, related systems offer insight. For example, in the electrochemical reduction of CO2 on a modified electrode involving a derivative of this compound, a "proton-coupled electron transfer reaction (PCET)" mechanism was proposed. acs.org Computational approaches in such systems involve relating transition state energies to physical descriptors, like adsorption energy, to understand catalytic activity. acs.org Such analyses are fundamental to predicting reaction rates and elucidating the detailed electronic and geometric changes that occur as the C-Br bond breaks.
Molecular Dynamics Simulations for Interfacial and Bulk Behavior
Molecular dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing detailed insight into the collective and dynamic properties of this compound and its derivatives in various environments.
MD simulations have been used to confirm experimental findings on charge transport in organic semiconductors that utilize 1,12-dibromododecane as a synthetic building block. researchgate.net These simulations reveal, with atomistic detail, how dynamic structural disorder influences and limits charge transport properties. researchgate.net In the context of gene delivery, MD simulations were performed on ionene polymers, which can be synthesized from this compound, to analyze the geometry and stability of the complexes they form with DNA. nih.gov
The behavior of the long dodecyl chain is central to the interfacial properties of surfactants and other amphiphilic molecules. MD simulations of dodecylbenzenesulfonate micelles have been used to examine their structure and interfacial properties when saturated with solutes like dodecane (B42187). nih.gov These simulations provide data on parameters like the area per head group and the distribution of molecules within the micelle. nih.gov Similarly, extensive MD studies on biosurfactants with alkyl chains at air-water interfaces and in bulk solution offer a powerful analogy for how this compound would behave at interfaces, driven by the hydrophobicity of its long carbon backbone. nih.gov These simulations can model aggregation, conformational changes at interfaces, and the resulting surface properties. nih.gov
Prediction of Spectroscopic Parameters: NMR and UV-Vis Shifts
Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, providing valuable insights that complement experimental data. For this compound, computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to forecast Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectral properties. nih.govmdpi.com These predictions are crucial for identifying isomers, understanding electronic structure, and confirming molecular conformations.
The process typically begins with the optimization of the molecule's geometry at a selected level of theory. mdpi.com Following this, specific computational methods are applied to the optimized structure to calculate the desired spectroscopic parameters. For NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach. nih.gov For UV-Vis spectra, TD-DFT calculations are used to predict electronic excitation energies and the corresponding absorption wavelengths. nih.govmdpi.com The accuracy of these predictions can be influenced by the choice of the functional, the basis set, and the modeling of solvent effects. mdpi.com
Prediction of NMR Chemical Shifts
For a symmetrical isomer like 1,12-dibromododecane, the chemical environment of the carbon and hydrogen atoms simplifies, leading to fewer signals in the predicted spectrum compared to an asymmetrical isomer. The electron-withdrawing effect of the bromine atoms causes the adjacent methylene (B1212753) (-CH₂Br) protons and carbons to be significantly deshielded, resulting in higher chemical shift values (downfield). This effect diminishes with increasing distance from the bromine atom.
Modern approaches, including machine learning and artificial intelligence, leverage large databases of experimental data to refine DFT-based predictions, leading to higher accuracy. arxiv.orgresearchgate.net These methods can generate highly precise spectra, aiding in the structural elucidation of complex molecules. researchgate.net
Below are the predicted ¹H and ¹³C NMR chemical shifts for 1,12-dibromododecane, calculated using standard computational chemistry algorithms.
Predicted ¹H NMR Data for 1,12-Dibromododecane Solvent: CDCl₃
| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Br-CH₂ -(CH₂)₁₀-CH₂-Br | 3.41 | Triplet | 4H |
| Br-CH₂-CH₂ -(CH₂)₈-CH₂-CH₂-Br | 1.85 | Quintet | 4H |
Predicted ¹³C NMR Data for 1,12-Dibromododecane Solvent: CDCl₃
| Atom Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Br-C H₂-(CH₂)₁₀-CH₂-Br | 34.0 |
| Br-CH₂-C H₂-(CH₂)₈-CH₂-CH₂-Br | 32.8 |
| Br-(CH₂)₂-C H₂-(CH₂)₆-CH₂-(CH₂)₂-Br | 28.7 |
| Br-(CH₂)₃-C H₂-(CH₂)₄-CH₂-(CH₂)₃-Br | 29.4 |
| Br-(CH₂)₄-C H₂-(CH₂)₂-CH₂-(CH₂)₄-Br | 29.5 |
| Br-(CH₂)₅-C H₂-CH₂-(CH₂)₅-Br | 28.1 |
Prediction of UV-Vis Shifts
The UV-Vis absorption characteristics of this compound are dictated by its electronic transitions. As a saturated alkyl halide, this compound does not possess chromophores that absorb in the visible region. Its absorption is confined to the ultraviolet range and is primarily due to transitions involving the non-bonding electrons (n) of the bromine atoms.
Specifically, the main electronic transition is the excitation of a non-bonding electron from a lone pair on a bromine atom to an antibonding sigma orbital (σ) associated with the carbon-bromine bond (n → σ). Computational methods like TD-DFT can predict the energy of this transition. nih.gov For bromoalkanes, these n → σ* transitions are typically of low to moderate intensity and occur in the far-UV region, often below the 200 nm cutoff of standard laboratory spectrophotometers. uni-konstanz.de Consequently, this compound is effectively transparent in the conventional UV-Vis range (200-800 nm). The exact position of the absorption maximum (λ_max) can be influenced by the solvent and the specific isomeric structure of the molecule.
Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted λ_max (nm) | Region |
|---|
Advanced Analytical Techniques for Dibromododecane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of dibromododecane, offering detailed insights into the connectivity and chemical environment of its constituent atoms. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely utilized.
Proton (¹H) NMR Spectral Interpretation
Proton NMR spectroscopy of 1,12-dibromododecane (B1294643) provides distinct signals that correspond to the different types of protons along the twelve-carbon chain. The interpretation of these spectra allows for the confirmation of the linear structure and the position of the bromine substituents.
In a typical ¹H NMR spectrum of 1,12-dibromododecane recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), the following characteristic peaks are observed:
A triplet at approximately 3.44 ppm is assigned to the four protons of the two methylene (B1212753) groups directly attached to the bromine atoms (-CH₂Br). rsc.org The triplet splitting pattern arises from the coupling with the adjacent methylene protons.
A multiplet around 1.85-1.91 ppm corresponds to the four protons of the methylene groups in the beta position to the bromine atoms (Br-CH₂-CH₂-). rsc.org
A broad multiplet or a series of overlapping signals between approximately 1.25 and 1.50 ppm is characteristic of the remaining sixteen protons of the eight central methylene groups in the dodecane (B42187) chain. rsc.orgrsc.org
The integration of these signals provides a quantitative measure of the number of protons in each unique chemical environment, further confirming the structure of 1,12-dibromododecane. Variations in the chemical shifts can occur depending on the solvent used and the presence of other substances. sigmaaldrich.comcarlroth.com
Table 1: ¹H NMR Chemical Shifts for 1,12-Dibromododecane
| Protons | Chemical Shift (ppm) in CDCl₃ | Multiplicity |
|---|---|---|
| -CH₂Br | ~3.44 | Triplet |
| Br-CH₂-CH₂- | ~1.85 - 1.91 | Multiplet |
| -(CH₂)₈- | ~1.25 - 1.50 | Multiplet |
Data is approximate and can vary based on experimental conditions.
Carbon-13 (¹³C) NMR Chemical Shift Analysis of Brominated Carbons
Carbon-13 NMR spectroscopy complements proton NMR by providing information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, with carbons bonded to electronegative atoms like bromine appearing at a lower field (higher ppm value).
For 1,12-dibromododecane, the ¹³C NMR spectrum shows distinct signals for the carbon atoms. The carbons directly bonded to the bromine atoms are the most deshielded and therefore have the highest chemical shift. In a CDCl₃ solvent, the key ¹³C NMR signals for 1,12-dibromododecane are:
The carbon atoms directly attached to bromine (C-1 and C-12) typically resonate around 34 ppm.
The adjacent carbons (C-2 and C-11) appear at approximately 33 ppm.
The subsequent carbons (C-3 and C-10) are found around 28-29 ppm.
The central carbons of the alkyl chain resonate in the region of 26-30 ppm. mdpi.com
The analysis of the ¹³C NMR spectrum is crucial for confirming the positions of the bromine atoms and ensuring the correct isomer has been synthesized. For instance, in 1,2-dibromododecane, the chemical shifts of the brominated carbons would be significantly different, appearing at much lower field values. nih.gov
Table 2: Approximate ¹³C NMR Chemical Shifts for 1,12-Dibromododecane in CDCl₃
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C-1, C-12 (-CH₂Br) | ~34 |
| C-2, C-11 | ~33 |
| C-3, C-10 | ~28-29 |
| Central Carbons | ~26-30 |
Data is approximate and can vary based on experimental conditions.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, MS is essential for confirming its molecular formula (C₁₂H₂₄Br₂). nist.gov
The electron ionization (EI) mass spectrum of 1,12-dibromododecane does not typically show a prominent molecular ion peak due to the facile loss of a bromine atom or hydrogen bromide. nist.gov The presence of two bromine atoms is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This results in a distinctive M, M+2, and M+4 isotopic cluster for bromine-containing fragments.
Common fragmentation pathways for 1,12-dibromododecane under EI conditions include:
Loss of a bromine atom: This leads to the formation of a [M-Br]⁺ ion.
Loss of hydrogen bromide: This results in a [M-HBr]⁺ ion.
Cleavage of the carbon-carbon bonds: This produces a series of smaller alkyl and bromoalkyl fragments.
The analysis of these fragmentation patterns can help to distinguish between different isomers of this compound.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its chemical bonds. nist.gov
The key vibrational modes observed in the FTIR spectrum of 1,12-dibromododecane include:
C-H stretching vibrations: These appear in the region of 2850-2930 cm⁻¹, characteristic of the methylene groups in the long alkyl chain. rsc.orgmdpi.com
CH₂ bending (scissoring) vibrations: A distinct peak is typically observed around 1465 cm⁻¹.
C-Br stretching vibrations: The carbon-bromine stretching frequency is found in the fingerprint region of the spectrum, generally between 690 and 515 cm⁻¹. scribd.comorgchemboulder.com This absorption is a key indicator of the presence of a bromoalkane.
CH₂ wagging vibrations: For terminal alkyl halides, a C-H wag of the –CH₂X group can be seen from 1300-1150 cm⁻¹. orgchemboulder.com
FTIR analysis is often used to confirm the presence of the alkyl bromide functionality and to assess the purity of the compound, with the absence of peaks from common impurities (e.g., O-H stretch from alcohols) indicating a high degree of purity. avantorsciences.comthermofisher.com
Table 3: Characteristic FTIR Absorption Bands for 1,12-Dibromododecane
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| C-H Stretch | 2850 - 2930 |
| CH₂ Bend | ~1465 |
| C-H Wag (-CH₂Br) | 1300 - 1150 |
| C-Br Stretch | 690 - 515 |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. tcichemicals.com When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can provide quantitative information about the purity of a sample. westmont.edu The retention time of this compound is dependent on the type of column used and the temperature program. The purity of 1,12-dibromododecane is often specified as greater than 95% or 98% as determined by GC. avantorsciences.comtcichemicals.com
High-Performance Liquid Chromatography (HPLC): While GC is more common, HPLC can also be used for the analysis of this compound, particularly for non-volatile derivatives or when analyzing complex mixtures. Reversed-phase HPLC with a C18 column is a common setup, where this compound, being nonpolar, would have a relatively long retention time with a polar mobile phase.
These chromatographic methods are crucial for quality control, ensuring that the this compound used in subsequent applications meets the required purity standards.
Compound-Specific Isotope Analysis (CSIA) for Mechanistic Insights
Compound-Specific Isotope Analysis (CSIA) is a sophisticated analytical technique used to determine the isotopic composition of individual organic compounds, which can provide profound insights into their transformation and degradation mechanisms. scholaris.caenviro.wikiftmc.lt This method is particularly valuable for studying brominated compounds like this compound by measuring the stable isotope ratios of carbon (¹³C/¹²C) and bromine (⁸¹Br/⁷⁹Br). gdut.edu.cnresearchgate.nettandfonline.com
During a chemical or biological reaction, molecules containing lighter isotopes (e.g., ¹²C, ⁷⁹Br) tend to react more readily than those with their heavier counterparts (e.g., ¹³C, ⁸¹Br). microbe.com This preferential reaction of lighter isotopes results in the remaining, unreacted compound becoming progressively enriched in the heavier isotopes. isodetect.de This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of CSIA. The magnitude of this isotopic fractionation is often unique to a specific reaction pathway, allowing researchers to distinguish between different degradation mechanisms, such as aerobic versus anaerobic biodegradation or biotic versus abiotic processes. enviro.wikimdpi.com
For brominated hydrocarbons, the cleavage of the carbon-bromine (C-Br) bond is a critical step in many degradation pathways. researchgate.net The extent of isotope fractionation can indicate whether this bond cleavage is the rate-determining step of the reaction. gdut.edu.cnresearchgate.net For example, a significant shift in both carbon and bromine isotope ratios would strongly suggest that the C-Br bond is broken during the slowest step of the reaction. gdut.edu.cn
Detailed Research Findings from Analogous Compounds
While specific CSIA studies on this compound are limited, extensive research on other brominated compounds, such as 1,2-dibromoethane (B42909) (EDB) and various polybrominated diphenyl ethers (PBDEs), provides a strong framework for understanding its potential behavior. researchgate.netnih.gov Studies on the anaerobic biodegradation of PBDEs have shown that the process occurs via stepwise debromination, with significant fractionation of both carbon and bromine isotopes. researchgate.net The calculated apparent kinetic isotope effects (AKIE) for carbon and bromine in these studies were consistent with a nucleophilic substitution mechanism, where the cleavage of the C-Br bond is the rate-determining step. researchgate.net
Similarly, research on EDB has demonstrated that different degradation pathways—such as concerted dihaloelimination and nucleophilic substitution (SN2)—result in distinctly different carbon and bromine isotope enrichment factors (ε). nih.govacs.org This allows for the identification of the dominant enzymatic reaction mechanism in various microbial cultures. nih.govacs.org
Dual-Isotope Analysis for Enhanced Mechanistic Resolution
A particularly powerful application of CSIA is dual-isotope analysis, where the isotopic fractionation of two different elements within the same molecule (e.g., carbon and bromine) is plotted against each other. The slope of this plot (Λ ≈ εC/εBr) provides a characteristic signature for a specific reaction mechanism. nih.govacs.org
Different degradation pathways yield different dual-isotope slopes. For instance, studies on EDB have shown a wide range of ΛC/Br values for various transformation processes:
Alkaline Hydrolysis: ΛC/Br = 30.1. researchgate.net
Dibromoelimination (with Zn(0)): ΛC/Br = 4.2 to 5.3. researchgate.net
Biodegradation by A. aquaticus: ΛC/Br = 10.7. researchgate.net
Biodegradation by S. multivorans: ΛC/Br = 2.4. researchgate.net
Fenton-like Degradation: No bromine fractionation, resulting in ΛC/Br approaching infinity. researchgate.net
This pathway-dependent variability underscores the diagnostic power of dual-isotope analysis to elucidate reaction mechanisms in complex environmental systems. nih.govacs.orgresearchgate.net
The table below presents data from a study on the reductive dehalogenation of 1,2-dibromoethane by different microbial cultures, illustrating how dual-isotope data can differentiate between reaction mechanisms. nih.govacs.org
Table 1: Dual C-Br Isotope Fractionation in 1,2-Dibromoethane Biodegradation Data derived from studies on 1,2-dibromoethane, serving as an analogue for this compound.
| Microbial Culture Containing | Proposed Reaction Mechanism | Carbon Isotope Enrichment Factor (εC) in ‰ | Bromine Isotope Enrichment Factor (εBr) in ‰ | Dual-Isotope Slope (ΛC/Br) |
| Dehalococcoides | Concerted Dihaloelimination | -1.8 ± 0.2 | -1.22 ± 0.08 | 1.4 ± 0.2 |
| Dehalogenimonas | Nucleophilic Substitution (SN2) | -19.2 ± 3.5 | -1.2 ± 0.5 | 12 ± 4 |
This interactive table allows for the sorting of data to compare the distinct isotopic signatures associated with different enzymatic degradation pathways.
By applying these established CSIA principles, researchers can gain detailed mechanistic insights into the environmental fate of this compound, identifying its degradation pathways and the factors controlling its persistence.
Environmental Aspects and Fate of Dibromododecane
Biodegradation Pathways of Brominated Alkanes, including Dibromododecane
The microbial breakdown of brominated alkanes is a critical process for their removal from the environment. While alkanes are generally inert, many microorganisms have evolved pathways to utilize them as sources of carbon and energy. kemdiktisaintek.go.id The presence of bromine atoms, as in this compound, introduces a halogenation step that is central to its biodegradation.
One study demonstrated that Pseudomonas sp. Strain HB01 was capable of consuming 1,12-dibromododecane (B1294643) during cell growth. tandfonline.com The degradation of halogenated organic compounds is often initiated by the removal of the halogen atoms, a process known as dehalogenation. ontosight.ai
Reductive dehalogenation is a key mechanism in the biodegradation of halogenated compounds, particularly under anaerobic conditions. ontosight.aiutoronto.ca This process involves the removal of a halogen atom (in this case, bromine) with the simultaneous addition of two electrons, cleaving the carbon-halogen bond. ontosight.ai The reaction requires a reducing agent to donate the necessary electrons. ontosight.ai
Reductive dehalogenases are the specific enzymes that catalyze this reaction. ontosight.aiutoronto.ca These enzymes are often found in anaerobic microorganisms that use halogenated compounds as terminal electron acceptors in a process called organohalide respiration. utoronto.capublish.csiro.au This metabolic strategy is crucial for the detoxification of environments contaminated with chlorinated and brominated pollutants. utoronto.ca The enzymes themselves are typically oxygen-sensitive and contain cofactors like corrinoids (vitamin B12) and iron-sulfur clusters. utoronto.canih.gov
The degradation of brominated alkanes like this compound can proceed under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the initial activation steps and microbial players differ significantly. kemdiktisaintek.go.idenviro.wikinih.gov
Aerobic Degradation: In the presence of oxygen, the biodegradation of alkanes is typically initiated by oxygenase enzymes. enviro.wikinih.govfrontiersin.org These enzymes, such as alkane monooxygenases, add molecular oxygen to the hydrocarbon, forming an alcohol. enviro.wikinih.gov This initial hydroxylation step makes the molecule more reactive and susceptible to further oxidation into fatty acids, which can then be metabolized through common pathways like β-oxidation. kemdiktisaintek.go.idfrontiersin.org For halogenated alkanes, dehalogenation can occur either before or after this initial oxidation. For example, a haloalkane dehalogenase from Mycobacterium sp. strain GP1 was shown to hydrolytically convert 1,2-dibromoethane (B42909) to the corresponding alcohol. nih.gov
Anaerobic Degradation: In the absence of oxygen, microorganisms employ different strategies to activate the stable alkane structure. nih.gov A common pathway is the addition of the alkane to fumarate, catalyzed by alkylsuccinate synthase, which forms an alkylsuccinate derivative. frontiersin.org This is a critical first step that allows for further metabolism. frontiersin.org Anaerobic degradation is generally slower than aerobic degradation but is vital in oxygen-depleted environments like sediments and deep aquifers. kemdiktisaintek.go.id Microbes carrying out anaerobic degradation use alternative electron acceptors such as nitrate, sulfate, or carbon dioxide for respiration. kemdiktisaintek.go.idenviro.wiki For brominated alkanes, reductive dehalogenation is a primary mechanism under these conditions. ontosight.aiutoronto.ca
Table 1: Comparison of Aerobic and Anaerobic Degradation of Brominated Alkanes
| Feature | Aerobic Degradation | Anaerobic Degradation |
|---|---|---|
| Oxygen Requirement | Requires molecular oxygen (O₂) | Occurs in the absence of oxygen |
| Primary Electron Acceptor | Oxygen (O₂) enviro.wiki | Nitrate (NO₃⁻), Sulfate (SO₄²⁻), CO₂, etc. kemdiktisaintek.go.idenviro.wiki |
| Initial Activation Step | Hydroxylation via oxygenase enzymes nih.govfrontiersin.org | Fumarate addition via alkylsuccinate synthase frontiersin.org |
| Dehalogenation Mechanism | Can be hydrolytic or oxidative | Primarily reductive dehalogenation ontosight.aiutoronto.ca |
| Degradation Rate | Generally faster slideshare.net | Generally slower kemdiktisaintek.go.id |
| Key Enzymes | Monooxygenases, Dioxygenases, Hydrolases nih.govnih.gov | Reductive Dehalogenases, Alkylsuccinate Synthase utoronto.cafrontiersin.org |
The complete degradation of complex pollutants like this compound often requires the synergistic action of a microbial consortium, where different species perform different steps of the degradation pathway. utoronto.ca
The key enzymes responsible for breaking the carbon-bromine bond are dehalogenases. These can be broadly categorized, with reductive dehalogenases being crucial in anaerobic environments. utoronto.canih.govfrontiersin.org These enzymes exhibit specificity for the type of halogen and the structure of the molecule. frontiersin.org For instance, research on polybrominated diphenyl ethers (PBDEs) has identified specific reductive dehalogenases (PbrA1, PbrA2, PbrA3) that target bromine atoms at different positions on the aromatic rings. frontiersin.org While not alkanes, this research highlights the specialized nature of these enzymes. Another example is a dehalogenase from an Arthrobacter sp. which showed activity on a wide range of haloalkanes but was not active on 1,12-dibromododecane, indicating substrate specificity is a key factor. uni-konstanz.de In contrast, a study on the biosynthesis of a marine natural product identified a debrominase, Bmp8, that uses a redox thiol mechanism to remove a bromine atom from a brominated pyrrole, showcasing another type of enzymatic dehalogenation. nih.gov
Photolytic and Chemical Degradation in Environmental Matrices
Beyond biological breakdown, this compound can be degraded by abiotic processes, primarily driven by sunlight (photolysis) and chemical reactions like hydrolysis.
Photochemical processes are significant transformation pathways for organic compounds in sunlit surface waters. researchgate.net This can involve direct photolysis, where the molecule absorbs sunlight and breaks down, or indirect photolysis, mediated by other light-absorbing substances in the water. researchgate.net In the presence of bromide ions in water, sunlight can drive the formation of reactive bromine species, which can then react with organic matter. researchgate.net Studies have also shown that titanium dioxide (TiO₂) nanoparticles, which are increasingly present in the environment, can act as photocatalysts, using sunlight to generate reactive species that degrade or even halogenate organic compounds. nih.gov
Chemical degradation, such as hydrolysis, is another potential fate. Hydrolysis is a reaction with water that can cleave the carbon-bromine bond. The rate of hydrolysis for halogenated hydrocarbons can vary enormously depending on the molecular structure and environmental conditions like pH and temperature. epa.gov While specific hydrolysis data for this compound is limited, the carbon-bromine bond is generally susceptible to this type of reaction. epa.gov For example, the synthesis of a derivative from 1,12-dibromododecane noted that dehydrohalogenation (elimination of HBr) could occur as a side reaction. csic.es
Environmental Persistence and Transport Considerations
The persistence of a chemical is its ability to resist degradation, while its transport is governed by how it moves between air, water, and soil. Halogenated organic compounds are often noted for their environmental persistence. nih.gov
The physical and chemical properties of this compound, such as its low water solubility and volatility, suggest it will preferentially associate with soil and sediment rather than remaining in water or air. frontiersin.org Fugacity models for heavy hydrocarbons show an extreme preference for partitioning into soil and non-aqueous phase liquids (NAPLs) over water and air. lyellcollection.org This strong adsorption to soil particles limits its mobility and potential to leach into groundwater but also increases its persistence in the soil matrix. frontiersin.orglyellcollection.org Once in the soil, its transport is primarily linked to the movement of contaminated soil particles through erosion. frontiersin.org The persistence of heavy hydrocarbons in the environment can be significant, potentially lasting for years. lyellcollection.org
Despite the general understanding of the behavior of similar compounds, specific data on the persistence, bioaccumulation, and mobility of 1,12-dibromododecane are not widely available, as noted in several safety data sheets. thermofisher.comfishersci.nlcdnisotopes.com
Analytical Detection Methods in Environmental Samples
Detecting and quantifying this compound in complex environmental samples like water, soil, and biological tissues requires sensitive and specific analytical techniques.
The most common and powerful method for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS) . filab.frthermofisher.comwikipedia.org In this technique, the sample is first vaporized and its components are separated by the gas chromatograph based on their volatility and interaction with a capillary column. thermofisher.com The separated components then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, allowing for definitive identification and quantification. wikipedia.org GC-MS is considered a "gold standard" for identifying organic substances and is widely used for analyzing hydrocarbons, pesticides, and brominated flame retardants in environmental matrices. thermofisher.comwikipedia.org Several studies implicitly or explicitly mention the use of GC-MS for the analysis of samples containing this compound or similar compounds. sigmaaldrich.comnih.govmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are also valuable, particularly for compounds that are less volatile or thermally sensitive. mdpi.comscientific.netnih.gov LC separates compounds in a liquid phase before they enter the mass spectrometer. scientific.net This method has become increasingly important for the analysis of many brominated flame retardants. scientific.netnih.gov
Effective analysis also depends on robust sample preparation techniques to extract and concentrate the target analyte from the sample matrix. Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and pressurized liquid extraction (PLE). nih.gov
Table 2: Key Analytical Techniques for this compound Detection
| Technique | Principle | Common Applications | Key Advantages |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile/semi-volatile compounds in a gas phase, followed by mass-based detection and identification. thermofisher.comwikipedia.org | Analysis of hydrocarbons, pesticides, residual solvents, and other volatile organic compounds in environmental samples. filab.frthermofisher.com | High sensitivity, high specificity ("gold standard"), excellent for complex mixtures. wikipedia.orgmdpi.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid phase, followed by highly sensitive and specific mass spectrometric detection. scientific.netnih.gov | Analysis of polar and thermally unstable compounds, including many brominated flame retardants. scientific.netnih.gov | Suitable for non-volatile compounds, low detection limits, avoids thermal degradation of analytes. scientific.net |
| Solid-Phase Extraction (SPE) | A sample preparation technique where compounds are separated from a liquid sample by their affinity for a solid sorbent. nih.gov | Extraction and concentration of trace organic pollutants from water samples before instrumental analysis. nih.gov | Reduces solvent consumption compared to LLE, allows for high concentration factors. nih.gov |
Future Directions and Emerging Research Frontiers for Dibromododecane
Advancements in Asymmetric Synthesis Involving Dibromododecane
Asymmetric synthesis, a cornerstone of modern organic chemistry, focuses on the selective production of a specific stereoisomer of a chiral molecule. This is crucial in fields like pharmaceuticals and agrochemicals, where different enantiomers can have vastly different biological activities. numberanalytics.comegyankosh.ac.in The development of new catalysts and reactions is a primary driver of innovation in this area. numberanalytics.com this compound, with its long alkyl chain and two reactive bromine atoms, serves as a versatile building block in various synthetic strategies.
Recent research has highlighted the use of this compound in creating complex molecular architectures. For instance, it has been employed in the synthesis of chiral macrocycles and palladacycles, which can act as catalysts themselves. researchgate.netcore.ac.uk The long dodecane (B42187) chain can impart specific conformational properties or serve as a flexible linker in these structures.
Future advancements are expected to focus on several key areas:
Novel Chiral Ligands: this compound can be a starting material for the synthesis of new chiral ligands. By reacting it with chiral amines or alcohols, new bidentate ligands can be created. These ligands can then be complexed with transition metals to catalyze a wide range of asymmetric reactions, such as hydrogenations, Michael additions, and cross-coupling reactions. numberanalytics.com
Organocatalysis: The development of organocatalysts, which are small organic molecules that can catalyze reactions without the need for a metal, is a rapidly growing field. nih.gov this compound could be incorporated into chiral organocatalyst frameworks to influence the stereochemical outcome of reactions.
Flow Chemistry and Automation: The integration of flow chemistry and high-throughput screening can accelerate the discovery and optimization of asymmetric reactions involving this compound. numberanalytics.com These technologies allow for rapid variation of reaction conditions and catalysts, leading to more efficient and selective processes.
A significant challenge in asymmetric synthesis is controlling the stereochemistry of radical ion species. nih.gov Future research may explore the use of this compound-derived chiral templates or catalysts to influence the stereoselectivity of photoredox-catalyzed reactions.
Integration into Smart Materials and Responsive Systems
Smart materials are advanced materials that can change their properties in response to external stimuli such as temperature, pH, light, or magnetic fields. researchgate.net These materials have a wide range of potential applications, including sensors, actuators, and drug delivery systems. researchgate.netresearchgate.net this compound is emerging as a valuable component in the design and synthesis of such responsive systems.
The long, flexible dodecane chain of this compound can be incorporated into polymer backbones or as a cross-linker to create materials with tunable properties. For example, it has been used in the synthesis of thermo-responsive poly(ionic liquid)s-based nanogels. mdpi.comresearchgate.net These nanogels exhibit a reversible phase transition in response to temperature changes, which can be exploited for applications such as controlled drug release. mdpi.com
Key research frontiers in this area include:
Stimuli-Responsive Polymers: this compound can be copolymerized with other monomers to create polymers that respond to a variety of stimuli. For instance, incorporating this compound into a polymer with pH-sensitive groups could lead to materials that change their shape or solubility in response to changes in acidity.
Self-Healing Materials: The long alkyl chain of this compound can promote self-healing properties in polymers. If a material is damaged, the flexible dodecane chains can move to fill the void and restore the material's integrity.
Shape-Memory Polymers: this compound can be used to create cross-linked polymer networks that exhibit shape-memory effects. These materials can be deformed into a temporary shape and then recover their original shape upon exposure to a specific stimulus.
One study describes the use of 1,12-dibromododecane (B1294643) in the synthesis of a macrocyclic diketopyrrolopyrrole that exhibits reversible mechano- and thermochromism, making it a candidate for stimuli-responsive materials. researchgate.net
Green Chemistry and Sustainable Production of this compound
Green chemistry is a set of principles that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nano-ntp.com The sustainable production of this compound is a key focus for the chemical industry, driven by both environmental regulations and economic considerations. archivemarketresearch.com
Traditional methods for producing this compound often involve the use of harsh reagents and generate significant amounts of waste. smolecule.com Emerging trends in the market point towards a shift to more eco-friendly production methods. archivemarketresearch.com Research is actively exploring greener synthetic routes that are more atom-economical and utilize less hazardous materials.
Some promising areas of research include:
Catalytic Bromination: The use of catalysts can enable the direct bromination of dodecane with higher selectivity and efficiency, reducing the need for excess bromine and minimizing the formation of byproducts.
Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative to traditional chemical synthesis. mdpi.com The electrochemical bromination of alkenes and alkynes from safe bromide sources under "green" conditions is a well-researched area. mdpi.com This approach uses electrons as a "traceless" reagent, avoiding the need for chemical oxidants and reducing waste. mdpi.com
Bio-based Feedstocks: The development of processes to produce dodecane and other starting materials from renewable biomass sources is a long-term goal for sustainable chemical production. researchgate.net This would significantly reduce the carbon footprint of this compound production.
Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures and have unique properties that make them attractive as "green" solvents and catalysts for a variety of chemical reactions. nih.gov They are non-volatile, non-flammable, and can often be recycled, reducing waste and environmental impact. nih.gov
A recent patent was filed for a more sustainable synthesis method for 1,12-dibromododecane in 2021, indicating active development in this area. archivemarketresearch.com
Exploration of Novel Catalytic Applications
This compound is not only a building block for other molecules but can also be a precursor to novel catalysts. Its ability to act as a linker or a support for catalytically active species opens up new avenues for catalyst design.
One area of active research is the development of self-supported catalysts. In this approach, the catalyst is attached to a polymer backbone, which makes it easy to separate from the reaction mixture and recycle. This compound can be used to create the polymer backbone, providing a flexible and robust support for the catalytic species. For example, a self-supported oxime palladacycle has been synthesized using a ketone derived from 4,4'-dihydroxybenzophenone (B132225) and 1,12-dibromododecane. core.ac.uk This catalyst has shown high activity in Suzuki-Miyaura cross-coupling reactions. core.ac.ukmdpi.com
Future research in this area is likely to focus on:
Nanoparticle-Supported Catalysts: this compound can be used to functionalize the surface of nanoparticles, creating a platform for attaching catalytic metal complexes. These nanocatalysts can exhibit high activity and selectivity due to their high surface area and unique electronic properties.
Ionic Liquid-Based Catalysts: this compound can be used to synthesize novel ionic liquids with catalytic properties. By attaching a catalytically active group to the dodecane chain, it is possible to create a catalyst that is also a solvent, simplifying the reaction and purification process.
Multi-functional Catalysts: this compound can be used as a scaffold to bring together multiple catalytic sites, creating a multi-functional catalyst that can promote a sequence of reactions in a single pot.
The development of novel catalysts based on this compound has the potential to make a significant impact on a wide range of chemical processes, from the production of fine chemicals to the synthesis of pharmaceuticals.
Synergistic Research at the Interface of Materials Science and Computational Chemistry
The combination of materials science and computational chemistry offers a powerful approach to understanding and designing new materials with tailored properties. ambeed.com Computational methods, such as density functional theory (DFT), can be used to predict the structure, properties, and reactivity of molecules and materials, guiding experimental efforts and accelerating the discovery of new materials. iucr.org
In the context of this compound, computational chemistry can be used to:
Model the behavior of this compound in different environments: For example, simulations can be used to study the conformation of this compound in solution or at an interface, providing insights into its role in self-assembly and the formation of smart materials.
Predict the properties of new materials containing this compound: Computational screening can be used to identify promising candidates for new catalysts, polymers, and other materials, reducing the need for extensive experimental work.
Elucidate reaction mechanisms: DFT calculations can be used to study the mechanism of reactions involving this compound, providing a detailed understanding of the factors that control the rate and selectivity of the reaction.
A study on 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine utilized DFT calculations to compare the optimized molecular structure with the experimentally determined structure and to understand the electronic properties of the molecule. iucr.org This synergy between experimental and computational approaches is crucial for advancing our understanding of this compound and its applications.
Future research at this interface will likely involve:
Machine Learning: Machine learning algorithms can be trained on large datasets of experimental and computational data to predict the properties of new materials with high accuracy.
Multiscale Modeling: Multiscale modeling techniques can be used to bridge the gap between the atomic scale and the macroscopic properties of materials, providing a more complete understanding of their behavior.
High-Throughput Computational Screening: The development of high-throughput computational screening methods will enable the rapid evaluation of large numbers of candidate materials, accelerating the discovery of new materials with desired properties.
The continued collaboration between materials scientists and computational chemists will be essential for unlocking the full potential of this compound and other versatile chemical building blocks.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,12-dibromododecane, and how do reaction conditions influence yield and purity?
- Methodological Answer : 1,12-Dibromododecane is typically synthesized via bromination of dodecane derivatives. Key methods include:
- Halogenation of 1,12-diols : Using reagents like PBr₃ or HBr in controlled stoichiometric ratios to avoid over-bromination.
- Alkane bromination : Radical-initiated bromination under UV light, requiring precise temperature control to minimize side products .
- Substitution reactions : For example, CsF-mediated alkylation of dibromo intermediates (e.g., in oligonucleotide synthesis) at 60°C, as shown in Scheme 2 of .
Q. How do solubility properties of 1,12-dibromododecane influence its application in organic synthesis?
- Methodological Answer : 1,12-Dibromododecane is highly soluble in ethanol and benzene but poorly soluble in petroleum ether . This polarity gradient allows selective phase separation in multi-step syntheses. For example:
- Phase-transfer catalysis : Use in biphasic systems (e.g., water-organic) to enhance alkylation efficiency.
- Solvent selection : Ethanol is preferred for homogeneous reactions, while petroleum ether aids in crystallization.
- Experimental Design Tip : Pre-screen solvents via small-scale trials to optimize solubility before scaling up.
Advanced Research Questions
Q. What mechanistic insights explain the environmental persistence of 1,12-dibromododecane in aquatic systems, and how can isotopic labeling track its degradation?
- Methodological Answer : The compound’s long alkane chain and bromine atoms confer resistance to hydrolysis. Advanced studies employ:
- Stable isotope-labeled analogs : e.g., [²H₂₄]-1,12-dibromododecane (IR-21098) to trace biodegradation pathways via LC-MS/MS .
- Microcosm experiments : Simulate aquatic environments with controlled microbial communities to quantify half-life under varying pH and temperature.
Q. How can 1,12-dibromododecane’s reactivity be modulated for selective cross-coupling in organometallic catalysis?
- Methodological Answer : The compound serves as a di-electrophile in Pd-catalyzed couplings. Key strategies include:
- Ligand design : Use of chiral ligands (e.g., DIPSKEWPHOS) to control stereoselectivity, as seen in ruthenium complexes .
- Stepwise activation : Sequential substitution of bromine atoms using Grignard or organozinc reagents, monitored by in-situ FTIR.
- Challenges : Competing elimination reactions may occur at high temperatures. Mitigate via low-temperature protocols (<40°C) and excess base to trap HBr .
Q. What analytical techniques resolve discrepancies in quantifying trace 1,12-dibromododecane in complex matrices (e.g., biological samples)?
- Methodological Answer :
- SPE-GC-ECD : Solid-phase extraction followed by GC with electron capture detection for high sensitivity (detection limit ~0.1 ppb).
- Cross-validation : Compare results with HPLC-UV (λ = 210 nm) and NMR (¹H, δ 1.2–1.6 ppm for CH₂ groups) to address false positives .
Methodological Frameworks for Addressing Research Gaps
Designing experiments to assess 1,12-dibromododecane’s cytotoxicity: Balancing in vitro models with mechanistic relevance.
- Approach :
- Cell line selection : Use hepatic (HepG2) and renal (HEK293) cells due to the compound’s potential bioaccumulation.
- Endpoint assays : Combine MTT (viability), ROS detection (oxidative stress), and comet assays (DNA damage).
- Controls : Include unexposed cells and a positive control (e.g., H₂O₂) to validate assay sensitivity .
Q. How can computational modeling predict 1,12-dibromododecane’s interactions with lipid bilayers for drug delivery studies?
- Methodological Answer :
- MD simulations : Model the compound’s insertion into DPPC bilayers using GROMACS, focusing on bromine’s hydrophobicity and chain flexibility.
- Free energy calculations : Use umbrella sampling to quantify permeability coefficients.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
